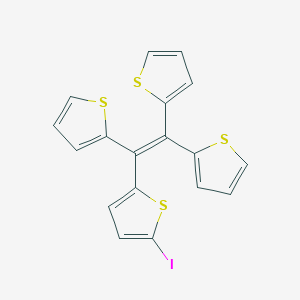
2,2',2''-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene is a complex organic compound featuring a thiophene ring system with iodine substitution. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene typically involves the following steps:
Formation of 5-Iodothiophene: This can be achieved through iodination of thiophene using iodine and an oxidizing agent like nitric acid.
Coupling Reaction: The iodinated thiophene is then subjected to a coupling reaction with ethene derivatives under palladium-catalyzed conditions to form the desired trithiophene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming a simpler thiophene derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without iodine.
Substitution: Thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the fabrication of conductive polymers and advanced materials for various industrial applications.
Mecanismo De Acción
The mechanism by which 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent enhances its binding affinity and specificity towards these targets, leading to various biological effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in biomedical research.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,2’'-(2-(5-Bromothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
- 2,2’,2’'-(2-(5-Chlorothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
- 2,2’,2’'-(2-(5-Fluorothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
Uniqueness
The presence of the iodine atom in 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene imparts unique electronic properties and reactivity compared to its bromine, chlorine, and fluorine analogs. This makes it particularly useful in applications requiring high binding affinity and specificity.
Propiedades
Fórmula molecular |
C18H11IS4 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
2-iodo-5-(1,2,2-trithiophen-2-ylethenyl)thiophene |
InChI |
InChI=1S/C18H11IS4/c19-16-8-7-15(23-16)18(14-6-3-11-22-14)17(12-4-1-9-20-12)13-5-2-10-21-13/h1-11H |
Clave InChI |
AQBIJRIHJQRTPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=C(C2=CC=CS2)C3=CC=C(S3)I)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)
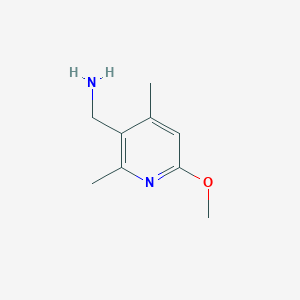
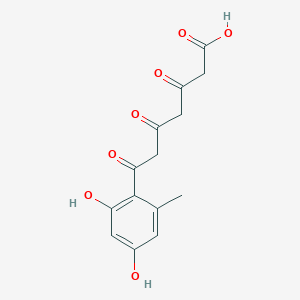
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)

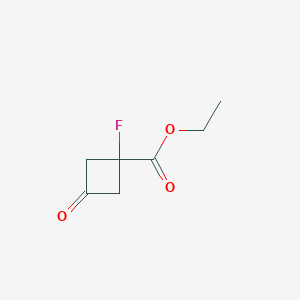

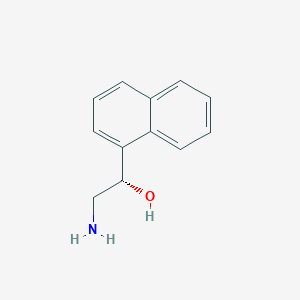

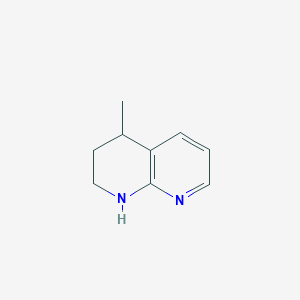
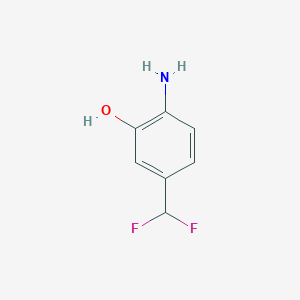

![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)

